N-Isopropyl-3-bromoaniline
Overview
Description
N-Isopropyl-3-bromoaniline is an organic compound that belongs to the class of substituted phenylamines It features a bromine atom attached to the third position of a phenyl ring, which is further connected to an isopropylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-3-bromoaniline typically involves the bromination of phenylisopropylamine. One common method is the electrophilic aromatic substitution reaction, where phenylisopropylamine is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the third position of the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-3-bromoaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding phenylisopropylamine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Phenylisopropylamine.
Substitution: Various substituted phenylisopropylamines depending on the nucleophile used.
Scientific Research Applications
N-Isopropyl-3-bromoaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Isopropyl-3-bromoaniline involves its interaction with specific molecular targets. The bromine atom and the isopropylamine group play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Phenylisopropylamine: Lacks the bromine substituent, resulting in different reactivity and biological activity.
(4-Bromophenyl)isopropylamine: Bromine is attached to the fourth position, leading to variations in chemical behavior and applications.
(2-Bromophenyl)isopropylamine: Bromine is attached to the second position, affecting its steric and electronic properties.
Uniqueness
N-Isopropyl-3-bromoaniline is unique due to the specific positioning of the bromine atom, which influences its reactivity and interaction with other molecules. This positional isomerism allows for selective reactions and applications that are distinct from its analogs .
Biological Activity
N-Isopropyl-3-bromoaniline (CAS Number: 126086-72-4) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
This compound features a bromine atom at the meta position of the phenyl ring and is connected to an isopropylamine group. This specific arrangement influences its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the bromination of phenylisopropylamine through electrophilic aromatic substitution. This reaction is often catalyzed by iron(III) bromide under controlled conditions to ensure selectivity at the third position of the phenyl ring.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study reported its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected bacterial strains are summarized in Table 1.
Bacterial Strain | MIC (µg/mL) |
---|---|
MSSA | 2 |
MRSA | 4 |
E. faecalis | 4 |
K. pneumoniae | 64 |
These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Recent studies have shown that it can inhibit the proliferation of cancer cells in vitro. The mechanism appears to involve the modulation of specific signaling pathways related to cell growth and apoptosis.
For instance, one study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in various cancer cell lines, including breast and lung cancer cells. The IC50 values (the concentration required to inhibit cell growth by 50%) were found to be in the range of 10-20 µM, indicating potent activity .
The biological activity of this compound is believed to stem from its ability to interact with molecular targets within cells. The bromine atom and isopropylamine group play crucial roles in its binding affinity and reactivity with enzymes or receptors. This interaction can lead to the modulation of enzymatic activity or receptor signaling pathways, contributing to its antimicrobial and anticancer effects .
Case Studies
- Antimicrobial Efficacy : A case study involving a series of synthesized derivatives of this compound showed enhanced antibacterial activity compared to the parent compound. Modifications at various positions on the phenyl ring were systematically evaluated, leading to the identification of more potent analogs .
- Cancer Cell Line Studies : In vitro studies using human breast cancer cell lines revealed that this compound induces apoptosis through caspase activation pathways. Flow cytometry analysis confirmed increased levels of apoptotic markers after treatment with this compound .
Properties
IUPAC Name |
3-bromo-N-propan-2-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-7(2)11-9-5-3-4-8(10)6-9/h3-7,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYKMCQGGDXHGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126086-72-4 | |
Record name | 3-bromo-N-(propan-2-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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